N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide
Description
N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C18H26N2O2. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a methylbenzoyl group, and a carboxamide group. It is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-5-7-14(8-6-13)16(21)15-9-11-20(12-10-15)17(22)19-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFAIFVQYQSLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with tert-butyl isocyanate and 4-methylbenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperidine reacts with tert-butyl isocyanate to form N-tert-butylpiperidine-1-carboxamide.
Step 2: N-tert-butylpiperidine-1-carboxamide is then reacted with 4-methylbenzoyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methylbenzoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methylbenzamide: Similar structure but lacks the piperidine ring.
N-tert-butyl-4-(4-chlorobenzoyl)piperidine-1-carboxamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
N-tert-butyl-4-(4-methylbenzoyl)piperidine-1-carboxamide is unique due to the combination of its tert-butyl, methylbenzoyl, and piperidine moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
